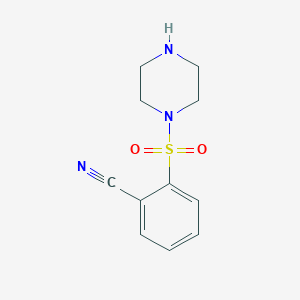![molecular formula C20H16N2O6 B1299408 E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid CAS No. 36840-10-5](/img/structure/B1299408.png)
E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“E,E-3-[4’-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid” is a compound with the molecular formula C20H16N2O6 . It is also known by other names such as LPA2 antagonist 2 and 4,4’- (4,4’-Biphenyldiyldiimino)bis (4-oxo-2-butenoic acid) .
Molecular Structure Analysis
The compound has a molecular weight of 380.3 g/mol . The IUPAC name is (E)-4-[4-[4-[[ (E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Asthma and Allergic Reactions
LPA2 antagonist 2: has been studied for its efficacy in treating allergic asthma . It has shown potential in suppressing airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before antigen sensitization or challenge .
Spinal Cord Injury
Research indicates that LPA2 antagonist 2 could be beneficial in ameliorating spinal cord injury (SCI) . It has been suggested as a pharmacological approach to decrease SCI-associated damage, potentially providing a new alternative for treating SCI .
Cancer Research
The compound has been investigated for its role in inhibiting HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells . This suggests its potential application in cancer research, particularly in understanding cell signaling pathways involved in cancer progression .
Mechanism of Action
Target of Action
The primary target of the compound “LPA2 antagonist 2” is the Type 2 Lysophosphatidic Acid Receptor (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell proliferation, survival, and migration . It has been identified as a potential therapeutic target for several conditions, including spinal cord injuries and asthma .
Mode of Action
The LPA2 antagonist 2 compound acts by inhibiting the LPA2 receptor . This inhibition disrupts the normal signaling pathways of the LPA2 receptor, leading to changes in cellular functions . The compound has been described as a potent and selective LPA2 receptor antagonist, with an IC50 value of 1.9 μM .
Biochemical Pathways
The LPA2 antagonist 2 affects several biochemical pathways. Lysophosphatidic acid (LPA), the ligand for LPA2, is known to induce cell proliferation, survival, and migration . By inhibiting the LPA2 receptor, the antagonist can disrupt these processes . For instance, in the context of spinal cord injuries, the inhibition of LPA2 has been associated with a decrease in injury-associated damage .
Pharmacokinetics
The compound’s effectiveness in in vivo models suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of the LPA2 receptor by the antagonist leads to various molecular and cellular effects. For example, in a mouse model of spinal cord injury, the LPA2 antagonist 2 showed efficacy in reducing injury-associated damage in an LPA2-dependent manner . In the context of asthma, the antagonist has been shown to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers .
Action Environment
The action of LPA2 antagonist 2 can be influenced by various environmental factors. For instance, the presence of the ligand LPA in the bronchoalveolar fluids of patients with asthma can exaggerate allergic responses . The antagonist’s ability to inhibit the LPA2 receptor can therefore be particularly beneficial in such environments .
properties
IUPAC Name |
(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRWRKPUWMOMS-WGDLNXRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)
![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)



![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)






![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)